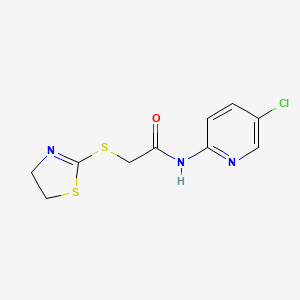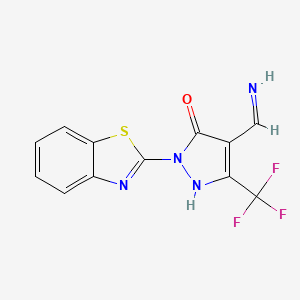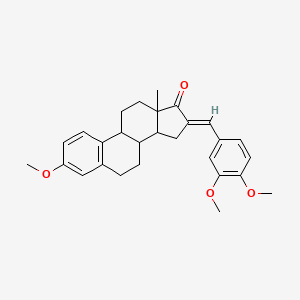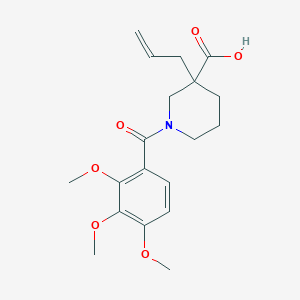
N-(5-chloro-2-pyridinyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to N-(5-chloro-2-pyridinyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide involves starting from precursors like 2-chloronicotinonitrile and entails a series of steps confirmed by techniques such as NMR, IR, and MS. These processes yield compounds with potential biological activities, including antifungal and insecticidal properties (Zhou Bing-se, 2013).
Molecular Structure Analysis
Molecular structure analysis of similar compounds reveals detailed insights into their configuration and conformation. For instance, compounds like N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide have been structurally characterized, showing specific orientations and interactions at the molecular level, including hydrogen bonding patterns that contribute to their stability and reactivity (Ismailova et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of this compound derivatives is influenced by their molecular structure. The presence of functional groups like thiadiazole and acetamide enables a variety of chemical transformations, leading to compounds with diverse biological activities. For example, the interaction between different substituents on the thiadiazole ring and various reagents can produce compounds with antimycobacterial and anticancer properties (Mamolo et al., 2001).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are closely related to their chemical structure. These properties are crucial for understanding their behavior in different environments and for their application in various fields. Detailed analysis of physical properties requires precise measurement techniques and contributes to the comprehensive characterization of the compound.
Chemical Properties Analysis
The chemical properties of this compound and its derivatives, such as acidity (pKa), reactivity with other chemicals, and stability, are essential for predicting its behavior in chemical reactions and biological systems. For instance, the determination of pKa values of related compounds helps in understanding their protonation states, which is crucial for their biological activity and interaction with biological molecules (Duran & Canbaz, 2013).
Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
Research has explored the structural modifications of related compounds to improve metabolic stability and efficacy in inhibiting specific targets like phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). For instance, efforts to reduce metabolic deacetylation through alternative heterocyclic analogs have been documented, highlighting the chemical versatility and potential of such compounds for further medicinal chemistry applications (Stec et al., 2011).
Biological Activities and Potential Therapeutic Applications
Antifungal and Insecticidal Activities : Novel compounds with substituent of 1,3,4-thiadiazole have been designed, synthesized, and shown to exhibit antifungal and insecticidal activities, indicating their potential in agricultural applications (Zhou Bing-se, 2013).
Anticancer Activity : Several studies have synthesized new functionalized pyridine linked thiazole derivatives and evaluated their antiproliferative activities against various cancer cell lines, revealing promising anticancer potentials. These findings underscore the importance of structural modification for enhancing biological activity and therapeutic efficacy (Alqahtani et al., 2020).
Antimycobacterial Activity : Research on [5-(pyridin-2-yl)-1,3,4-thiadiazol-2-ylthio]acetic acid arylidene-hydrazide derivatives has shown feable activity against strains of Mycobacterium tuberculosis and Mycobacterium avium, highlighting the potential for developing new antimycobacterial agents (Mamolo et al., 2001).
Synthesis and Evaluation of Derivatives
The synthesis of various acetamide derivatives and their evaluation for analgesic activity demonstrates the broad applicability of these compounds in developing new therapeutic agents. These studies not only contribute to understanding the chemical properties of such compounds but also their biological relevance (Kaplancıklı et al., 2012).
Quantum Calculations and Antimicrobial Activity : Novel sulphonamide derivatives have been synthesized, showing good antimicrobial activity, with quantum calculations providing insights into the reactivity and stability of these compounds. This multidisciplinary approach combines synthetic chemistry with computational methods to optimize the antimicrobial properties of acetamide derivatives (Fahim et al., 2019).
Propriétés
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3OS2/c11-7-1-2-8(13-5-7)14-9(15)6-17-10-12-3-4-16-10/h1-2,5H,3-4,6H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNBAQXTGPBFEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)SCC(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-methyl-2-furyl)methyl]-2-[1-(3-methylphenyl)-5-oxo-3-propyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B5549363.png)
![N-[(3S*,4R*)-4-(4-methoxyphenyl)-1-(1-phenyl-1H-tetrazol-5-yl)-3-pyrrolidinyl]acetamide](/img/structure/B5549365.png)
![N-{4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl}acetamide](/img/structure/B5549389.png)
![2-(5-methoxy-1H-indol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5549392.png)
![N-[1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethyl]-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide hydrochloride](/img/structure/B5549399.png)
![1-(4-methylphenyl)-4-[2-(4-morpholinyl)benzoyl]-2-piperazinone](/img/structure/B5549404.png)

![8-quinolinyl [(4-methylphenyl)sulfonyl]carbamate](/img/structure/B5549410.png)

![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5549416.png)
![2-(1H-1,2,4-triazol-5-ylthio)-N'-[4-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B5549418.png)
![6-(4-morpholinyl)[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B5549419.png)

![3-methoxy-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5549433.png)